(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid
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Overview
Description
(1S,4R,5R)-4-Methoxybicyclo[320]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxy group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and methanol.
Cycloaddition Reaction: A [4+2] cycloaddition reaction is employed to form the bicyclic structure.
Functional Group Transformation:
Industrial Production Methods
Industrial production methods for (1S,4R,5R)-4-Methoxybicyclo[32
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of (1S,4R,5R)-4-Hydroxybicyclo[3.2.0]heptane-1-carboxylic acid.
Reduction: Formation of (1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-methanol.
Substitution: Formation of various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: The compound’s rigidity and functional groups make it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid depends on its application:
In Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity.
In Material Science: The compound’s rigidity and functional groups contribute to the stability and properties of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
(1S,4R,5R)-4-Hydroxybicyclo[3.2.0]heptane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Azabicyclo[2.2.1]heptane-3-carboxylic acid: A related bicyclic compound with a nitrogen atom in the ring.
Uniqueness
(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid functional group, which provide distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
(1S,4R,5R)-4-methoxybicyclo[3.2.0]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7-3-5-9(8(10)11)4-2-6(7)9/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSWPOAYMYQPHO-OOZYFLPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2(C1CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@@]2([C@H]1CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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